DEOXYVACISINE HCl
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Overview
Description
DEOXYVACISINE HCl is a cholinesterase and monoamine oxidase (MAO) inhibitor and a weak muscarinic receptors antagonist. In vitro: IC50 = 9.7x10-7 g/ml for cholinesterase activity. In vivo: LD50 (i.p. mice) dose blocks 52 % of cholinesterase activity. In vitro: 10-4 M result in 42.6 % inhibition of MAO activity, 10-3 M: 54 %. In isolated small intestine section, 10-6 g/ml and 10-5 g/ml moderately increase the contractions caused by ACh. On the contrary, contractions are inhibited by 10-4 g/ml. In consequence, this compound is a blocker of muscarinic cholinoreceptors located in isolated small intestine section. This explains its muscle relaxant effect. 100-130 mg/kg (i.p.) in mice cause breathing disruption then death by asphyxia. It has no significant effect on cholinoreceptors of the C.N.S. It does not prolong the quiver caused by arecholine, but doubles this caused by nicotine.
Properties
Molecular Formula |
C12H14N2.HCl |
---|---|
Molecular Weight |
222.5 g/mol |
Appearance |
White crystal powder |
Purity |
a‰¥ 98% TLC [silufol, chloroform, methanol (5:1)]. |
Synonyms |
6,7,8,9-tetrahydro-11H-pyrido[2,1-b]- quinazoline hydrochloride |
Origin of Product |
United States |
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